Triisopropyl borate

Description

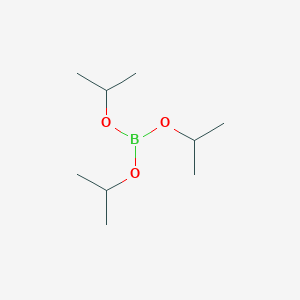

Structure

2D Structure

Properties

IUPAC Name |

tripropan-2-yl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21BO3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDIQVFFNDKAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21BO3 | |

| Record name | TRIISOPROPYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027598 | |

| Record name | Triisopropyl orthoborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triisopropyl borate appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [CAMEO] Colorless liquid with an alcohol-like odor; [Alfa Aesar MSDS] | |

| Record name | TRIISOPROPYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boric acid (H3BO3), tris(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisopropyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

82 °F (NFPA, 2010) | |

| Record name | TRIISOPROPYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

8.6 [mmHg] | |

| Record name | Triisopropyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5419-55-6 | |

| Record name | TRIISOPROPYL BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triisopropyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5419-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005419556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIISOPROPYL BORATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), tris(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisopropyl orthoborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWV817MXF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Triisopropyl Borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropyl borate (B1201080), with the chemical formula C₉H₂₁BO₃, is a versatile organoboron compound widely utilized in organic synthesis.[1][2] It serves as a key reagent and intermediate in a variety of chemical transformations, most notably in the formation of boronic acids and their derivatives for Suzuki-Miyaura cross-coupling reactions.[3][4] Its utility also extends to its role as a Lewis acid catalyst in esterification and condensation reactions.[5] This guide provides a comprehensive overview of the fundamental chemical, physical, and spectroscopic properties of triisopropyl borate, along with detailed experimental protocols for its synthesis, purification, and common applications.

Chemical and Physical Properties

This compound is a colorless liquid with an alcohol-like odor.[1] It is less dense than water and insoluble in it, but it is miscible with common organic solvents such as ether, ethanol, isopropanol, and benzene.[2][3] This compound is known to be moisture-sensitive and can decompose upon exposure to moist air or water.[2][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₁BO₃ | [7] |

| Molecular Weight | 188.07 g/mol | [7] |

| Appearance | Clear, colorless liquid | [3] |

| Melting Point | -59 °C | [6] |

| Boiling Point | 139-141 °C (lit.) | [3][6] |

| Density | 0.815 g/mL at 25 °C (lit.) | [3][6] |

| Refractive Index (n²⁰/D) | 1.376 (lit.) | [3][6] |

| Flash Point | 17 °C (62.6 °F) - closed cup | [8] |

| Vapor Pressure | 8.6 mmHg | [1] |

Spectroscopic Properties

The structural identity and purity of this compound are routinely confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by two main signals corresponding to the methine and methyl protons of the isopropyl groups.

¹³C NMR: The carbon NMR spectrum shows two distinct resonances for the methine and methyl carbons of the isopropyl groups.

¹¹B NMR: As a borate ester, this compound exhibits a characteristic chemical shift in the ¹¹B NMR spectrum. The chemical shift for tricoordinate boranes with oxygen-containing substituents is typically found at higher fields compared to their alkylborane counterparts due to the π-donating character of the oxygen atoms.[9]

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment | Reference(s) |

| ¹H NMR (90 MHz, CDCl₃) | 4.33 | septet | -CH- | [10] |

| 1.124 | doublet | -CH₃ | [10] | |

| ¹³C NMR (CDCl₃) | 64.82 | - | -CH- | [10] |

| 24.43 | - | -CH₃ | [10] | |

| ¹¹B NMR | ~18 | singlet | B | [5][9] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The most prominent peaks are associated with the C-H and B-O bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Strong | C-H stretching (alkane) |

| 1300-1400 | Strong | B-O stretching |

| 1100-1200 | Strong | C-O stretching |

| ~1465 | Medium | C-H bending (methyl) |

| ~1375 | Medium | C-H bending (isopropyl) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in fragmentation patterns that can be used for its identification. The fragmentation of borate esters is influenced by the stability of the resulting cations and neutral radicals.[11][12] Common fragmentation pathways involve the loss of alkyl and alkoxy groups.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized for the preparation of boronic acids and their esters, which are crucial intermediates in Suzuki-Miyaura cross-coupling reactions.[3][4] It also functions as a Lewis acid catalyst in various transformations.[5]

Synthesis of Boronic Acids

A common application of this compound is its reaction with organolithium or Grignard reagents to form boronate esters, which are then hydrolyzed to the corresponding boronic acids.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. CN103204866A - Production method of high purity this compound - Google Patents [patents.google.com]

- 6. CN104356152A - Method for producing high-purity this compound through system external circulation reaction dehydration - Google Patents [patents.google.com]

- 7. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Method for preparing cyclopropyl boronic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s [organic-chemistry.org]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

Triisopropyl Borate (CAS No. 5419-55-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, properties, and applications of triisopropyl borate (B1201080), a versatile reagent in modern organic chemistry, with a focus on its role in the formation of carbon-carbon bonds and its utility in pharmaceutical research and development.

Triisopropyl borate, also known by synonyms such as triisopropoxyborane and boric acid triisopropyl ester, is a colorless liquid with the chemical formula C₉H₂₁BO₃.[1][2] It is a key intermediate and reagent in a variety of chemical transformations, most notably in the preparation of boronic acids and their derivatives for Suzuki-Miyaura cross-coupling reactions.[3][4][5] Its utility also extends to its role as a catalyst, a Lewis acid, and a precursor for the synthesis of other organoboron compounds.[6][7][8] This guide provides a detailed overview of its chemical and physical properties, synthesis protocols, significant applications in organic synthesis, and safety considerations.

Core Properties and Specifications

This compound is a flammable, moisture-sensitive liquid.[6][9] Its physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 5419-55-6 | [1] |

| Molecular Formula | C₉H₂₁BO₃ | |

| Molecular Weight | 188.07 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 139-141 °C | [1][10] |

| Density | 0.815 g/mL at 25 °C | [1][10] |

| Flash Point | 10 °C (50 °F) - 17 °C (62.6 °F) | [6][10][11] |

| Refractive Index | n20/D 1.376 | [10] |

| Vapor Pressure | 76 mmHg at 75 °C | [10][12] |

| Solubility | Miscible with ether, ethanol, isopropanol, and benzene. Decomposes in contact with water. | [11][13][14] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and efficient laboratory-scale preparation involves the direct esterification of boric acid with isopropyl alcohol.[15] Another approach utilizes boric anhydride (B1165640).[16] Below are detailed experimental protocols for these syntheses.

Experimental Protocol 1: Synthesis from Boric Acid and Isopropyl Alcohol

This procedure is adapted from a method described for the synthesis of tri-iso-propyl borate.[15]

Materials:

-

Boric acid (H₃BO₃)

-

Isopropyl alcohol (2-propanol)

-

Thionyl chloride (SOCl₂)

-

Nitrogen gas supply

-

Distillation apparatus

Procedure:

-

Suspend boric acid (147 mmol) in an excess of isopropyl alcohol in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Slowly add thionyl chloride (885 mmol) to the suspension under a nitrogen atmosphere.

-

After the addition is complete, heat the reaction mixture to reflux.

-

Following the reflux period, set up the apparatus for distillation under a nitrogen atmosphere.

-

Distill off the excess isopropyl alcohol at a temperature of 80-82 °C.

-

Continue the distillation at a higher temperature of 110-120 °C to isolate the this compound.

-

The final product is obtained as a colorless liquid. This method has been reported to yield up to 93% of the desired product.[15]

Experimental Protocol 2: Synthesis via Azeotropic Dehydration from Boric Anhydride

This method utilizes reactive distillation to produce high-purity this compound.[16]

Materials:

-

Boric anhydride (B₂O₃)

-

Water

-

Isopropanol

-

Cyclohexane (B81311) (as an azeotropic agent)

-

Reactive distillation apparatus

Procedure:

-

Charge a tower kettle with boric anhydride, water, isopropanol, and cyclohexane.

-

Heat the mixture to 80-100 °C under a pressure of 0.1 MPa. This facilitates the reaction of boric anhydride and water to form boric acid in situ.

-

Perform reactive distillation on the resulting mixture of boric acid, isopropanol, and cyclohexane. The water produced during the esterification is removed as an azeotrope with cyclohexane.

-

The crude product containing this compound is obtained from the kettle.

-

Further purification of the crude product can be achieved through binary and ternary batch rectification to separate the remaining cyclohexane and isopropanol, yielding high-purity this compound.

References

- 1. This compound [commonorganicchemistry.com]

- 2. This compound | C9H21BO3 | CID 21531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 5. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. | Semantic Scholar [semanticscholar.org]

- 6. This compound | JSC Aviabor [jsc-aviabor.com]

- 7. nbinno.com [nbinno.com]

- 8. guidechem.com [guidechem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound = 98 5419-55-6 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. This compound | 5419-55-6 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. CN103204866A - Production method of high purity this compound - Google Patents [patents.google.com]

A Technical Guide to Triisopropyl Borate: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Triisopropyl borate (B1201080) is a versatile chemical intermediate with significant applications in organic synthesis and materials science. Its utility as a boron source, particularly in the formation of boronic acids and esters, makes it a valuable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides an in-depth overview of its chemical properties, synthesis protocols, and a key application in cross-coupling reactions.

Core Properties of Triisopropyl Borate

A summary of the fundamental quantitative data for this compound is presented below.

| Property | Value | References |

| Molecular Formula | C9H21BO3 | [1][2][3][4] |

| Molecular Weight | 188.07 g/mol | [1][2][3][4][5][6][7] |

| CAS Number | 5419-55-6 | [2][3][4][5][6][7][8] |

| Density | 0.815 g/mL at 25 °C | [3][5][6][8] |

| Boiling Point | 139-141 °C | [3][5][6][8][9] |

| IUPAC Name | tripropan-2-yl borate | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the Suzuki-Miyaura cross-coupling reaction are outlined below.

Synthesis of this compound

This compound can be synthesized with high yield from the reaction of boric acid and isopropyl alcohol.[3] One effective method involves the removal of water using a dehydrating agent to drive the esterification reaction to completion.[2]

Materials:

-

Boric acid (1 equivalent)

-

Isopropyl alcohol (excess)

-

Thionyl chloride (SOCl2)

-

Nitrogen atmosphere

-

Distillation apparatus

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, create a suspension of boric acid in an excess of isopropyl alcohol.[3]

-

Slowly add thionyl chloride to the suspension.[3]

-

Once the addition is complete, reflux the reaction mixture.[3]

-

Following the reflux period, set up a distillation apparatus and distill off the excess isopropyl alcohol at a temperature of 80-82 °C.[3]

-

Continue the distillation at a higher temperature (110-120 °C) to isolate the final product, this compound, as a colorless liquid.[3]

Application in One-Pot Suzuki-Miyaura Coupling

This compound is a key reagent for the in-situ generation of boronic esters, which can then be used directly in cross-coupling reactions. The formation of lithium triisopropyl borates from aryl halides, followed by a palladium-catalyzed Suzuki-Miyaura coupling, is a powerful method for creating carbon-carbon bonds.[1][4][6][10][11]

Materials:

-

Aryl or heteroaryl bromide (1.0 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.1 equivalents)

-

This compound (1.1 equivalents)

-

Aryl or heteroaryl halide (coupling partner)

-

Palladium precatalyst (e.g., XPhos precatalyst, 3 mol %)

-

Aqueous potassium phosphate (B84403) (K3PO4) solution (0.5 M)

Procedure: One-Pot Lithiation, Borylation, and Coupling

-

Dissolve the starting aryl or heteroaryl bromide in anhydrous THF and cool the solution to -78 °C.[1]

-

Slowly add n-butyllithium to the cooled solution to perform the lithiation.

-

Add this compound to the reaction mixture to form the lithium this compound species.[1]

-

To this crude solution of the lithium this compound at -78 °C, directly add the aqueous K3PO4 solution, followed by the coupling partner (aryl halide) and the palladium precatalyst.[1]

-

Allow the reaction mixture to warm to 40 °C and stir for approximately 2 hours.[1]

-

Upon completion, the biaryl product can be isolated using standard workup and purification procedures.

Experimental Workflow: One-Pot Suzuki-Miyaura Coupling

The following diagram illustrates the logical flow of the one-pot Suzuki-Miyaura coupling reaction utilizing this compound.

Caption: Workflow for the one-pot synthesis of biaryls.

References

- 1. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved method for the synthesis of this compound ester | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 5. CN104356152A - Method for producing high-purity this compound through system external circulation reaction dehydration - Google Patents [patents.google.com]

- 6. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. | Semantic Scholar [semanticscholar.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

triisopropyl borate synthesis from boric acid

An In-depth Technical Guide to the Synthesis of Triisopropyl Borate (B1201080) from Boric Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of triisopropyl borate from boric acid. It is intended for researchers, scientists, and professionals in drug development who utilize borate esters as key intermediates in organic synthesis, particularly in the formation of boronic acids and esters for cross-coupling reactions. This document details the underlying chemical principles, various synthetic methodologies with an emphasis on azeotropic dehydration, and detailed experimental protocols. Quantitative data from cited methods are summarized for comparative analysis. The guide also includes visualizations of the reaction pathway and a general experimental workflow to facilitate a deeper understanding of the process.

Introduction

This compound, B(O-i-Pr)₃, is a versatile and important reagent in organic chemistry. It serves as a crucial precursor for the synthesis of boronic acids and their esters, which are fundamental components in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Beyond its role in carbon-carbon bond formation, this compound also finds applications as a Lewis acid catalyst and in the production of polymers and other advanced materials.[1][2]

The most common and economically viable method for synthesizing this compound is the direct esterification of boric acid with isopropyl alcohol.[3] The primary challenge in this equilibrium-driven reaction is the efficient removal of water, the byproduct, to shift the reaction towards the formation of the desired ester.[4] This guide will focus on the prevalent methods employed to achieve high-yield synthesis of high-purity this compound.

Chemical Reaction and Mechanism

The synthesis of this compound from boric acid is a Fischer-Speier esterification reaction. In this process, boric acid reacts with three equivalents of isopropyl alcohol to produce this compound and three equivalents of water. The reaction is reversible and typically requires a mechanism to remove water to drive the equilibrium to completion.

Overall Reaction:

B(OH)₃ + 3 (CH₃)₂CHOH ⇌ B(OCH(CH₃)₂)₃ + 3 H₂O

The reaction proceeds in a stepwise manner, with the sequential substitution of the hydroxyl groups of boric acid with isopropoxy groups.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Several methods have been developed for the synthesis of this compound, primarily differing in the technique used for water removal.

Method 1: Azeotropic Dehydration

This is a widely used method for achieving high yields by continuously removing water from the reaction mixture as an azeotrope with a suitable solvent, such as cyclohexane (B81311) or benzene (B151609).[5][6]

Experimental Protocol:

-

Apparatus Setup: Assemble a reaction apparatus consisting of a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Charging Reactants: To the reaction flask, add boric acid, an excess of isopropanol, and an azeotropic agent (e.g., cyclohexane). A typical molar ratio of boric acid to isopropanol is 1:3.3 or higher to drive the reaction.[6] The volume ratio of isopropanol to the azeotropic agent can range from 3:1 to 1:3.[6]

-

Reaction: Heat the mixture to reflux. The azeotrope of the solvent and water will distill into the Dean-Stark trap. The lower density, water-rich phase will separate at the bottom of the trap, while the upper, solvent-rich phase will overflow and return to the reaction flask.

-

Monitoring Completion: The reaction is typically complete when no more water collects in the Dean-Stark trap. This process can take 6-9 hours.[6]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess isopropanol and the azeotropic agent by simple distillation.

-

The remaining crude product is then purified by fractional distillation under atmospheric or reduced pressure. The fraction boiling at 138-141°C is collected as pure this compound.[2][6]

-

Method 2: Synthesis using Thionyl Chloride

This method provides a high yield of this compound by using thionyl chloride (SOCl₂) to react with the water formed during the esterification.

Experimental Protocol: [7]

-

Apparatus Setup: Use a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, all under a nitrogen atmosphere.

-

Charging Reactants: Suspend boric acid (1 equivalent) in an excess of isopropanol in the flask.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (approximately 6 equivalents) to the suspension via the dropping funnel. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux.

-

Work-up and Purification:

-

After the reflux period, arrange the apparatus for distillation.

-

Distill off the excess isopropanol at 80-82°C.

-

Continue the distillation, collecting the fraction at 110-141°C. This fraction is the this compound product. A yield of around 93% has been reported with this method.[7]

-

Caption: Experimental workflow for azeotropic synthesis.

Data Presentation

The following tables summarize quantitative data for the synthesis and properties of this compound.

Table 1: Comparison of Synthesis Methods

| Method | Key Reagents | Typical Conditions | Reported Yield | Product Purity | Reference |

| Azeotropic Dehydration | Boric acid, isopropanol, cyclohexane/benzene | Reflux, 6-9 hours | High | >99% | [6] |

| Thionyl Chloride | Boric acid, isopropanol, SOCl₂ | Reflux | 93% | Not specified | [7] |

| Reactive Distillation | Boric anhydride, water, isopropanol, cyclohexane | 80-100°C, 0.1 MPa | High | High | [5] |

| Chemical Dehydration | Boron oxide, 2-propanol, calcium hydride | - | High | - | [8] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5419-55-6[9] |

| Molecular Formula | C₉H₂₁BO₃[9] |

| Molecular Weight | 188.07 g/mol [9] |

| Appearance | Colorless liquid[9] |

| Density | 0.815 g/mL at 25°C[2] |

| Boiling Point | 139-141°C[2] |

| Refractive Index (n²⁰/D) | 1.376[2] |

| Solubility | Miscible with ether, ethanol, isopropanol, benzene. Decomposes in water.[9] |

Safety and Handling

-

Flammability: this compound is a flammable liquid and should be handled away from ignition sources.[9]

-

Moisture Sensitivity: It is sensitive to moisture and will hydrolyze to boric acid and isopropanol. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[9]

-

Reagents: Thionyl chloride is corrosive and toxic; it should be handled with extreme care in a well-ventilated fume hood. Isopropanol and azeotropic solvents like cyclohexane and benzene are flammable.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant safety data sheets (SDS) before handling any chemicals.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 5419-55-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Boric acid - Wikipedia [en.wikipedia.org]

- 5. CN103204866A - Production method of high purity this compound - Google Patents [patents.google.com]

- 6. CN104356152A - Method for producing high-purity this compound through system external circulation reaction dehydration - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. An improved method for the synthesis of this compound ester | Semantic Scholar [semanticscholar.org]

- 9. This compound|lookchem [lookchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Triisopropyl Borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropyl borate (B1201080), with the chemical formula C₉H₂₁BO₃, is a versatile organoboron compound that serves as a crucial intermediate and reagent in a wide array of chemical transformations.[1][2] Its utility spans from being a key component in the synthesis of boronic acids and their derivatives for cross-coupling reactions to acting as a Lewis acid catalyst in various organic syntheses.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of triisopropyl borate, complete with detailed experimental methodologies and visual representations of its key reactions, to support its application in research, particularly in the field of drug development.

Physical Properties

This compound is a clear, colorless liquid with a characteristic acrid odor.[4] It is less dense than water and its vapors are heavier than air.[5][6] A summary of its key physical properties is presented in Table 1 for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₁BO₃ | [7] |

| Molecular Weight | 188.07 g/mol | [5][7] |

| Appearance | Clear, colorless liquid | [3][4] |

| Odor | Acrid | [4] |

| Melting Point | -59 °C | [4][8] |

| Boiling Point | 139-141 °C | [3][8] |

| Density | 0.815 g/mL at 25 °C | [3][8] |

| Refractive Index (n²⁰/D) | 1.376 | [3][8] |

| Vapor Pressure | 8.6 mmHg at 25 °C; 76 mmHg at 75 °C | [5][9] |

| Flash Point | 17 °C (62.6 °F) - closed cup | [4][10] |

| Solubility | Miscible with ether, ethanol, isopropanol, and benzene. Decomposes in water. | [3][4][8] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of borate esters. It is sensitive to moisture and undergoes hydrolysis to form boric acid and isopropanol.[11][12] As a Lewis acid, it can act as a catalyst in various chemical reactions. A significant application of this compound is in the synthesis of boronic acids and their esters, which are pivotal intermediates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][13][14]

Hydrolysis

The boron atom in this compound is electron-deficient, making it susceptible to nucleophilic attack by water. This leads to the hydrolysis of the ester bonds, yielding boric acid and isopropanol. The reaction is generally rapid and is a key consideration for the handling and storage of this compound, which should be kept under anhydrous conditions.[11][12]

Role in Suzuki-Miyaura Coupling

This compound is a common precursor for the in-situ generation of boronic acids or their esters, which are essential partners in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common structural motifs in pharmaceuticals.

Below is a simplified representation of the catalytic cycle for a Suzuki-Miyaura coupling reaction where a boronic acid, derived from this compound, is used.

Figure 1: Simplified Suzuki-Miyaura coupling cycle and boronic acid synthesis.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound and a general procedure for its application in the synthesis of a boronic acid.

Determination of Boiling Point (Adapted from ASTM D1120)

Principle: This method covers the determination of the equilibrium boiling point of a liquid at atmospheric pressure.[5][14]

Apparatus:

-

A 100-mL round-bottom flask with a short neck.

-

A heating mantle or oil bath.

-

A condenser.

-

A calibrated thermometer with an accuracy of ±0.5 °C.

-

Boiling chips.

Procedure:

-

Place 50 mL of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus with the flask, condenser, and thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

-

Apply heat to the flask to bring the liquid to a steady boil.

-

Record the temperature at which the liquid is boiling and a steady stream of distillate is collected. This temperature is the observed boiling point.

-

Correct the observed boiling point for any deviation from standard atmospheric pressure (760 mmHg).

Determination of Density (Adapted from ASTM D854)

Principle: This method determines the specific gravity and density of a liquid by measuring the weight of a known volume of the liquid in a pycnometer.[11][15]

Apparatus:

-

A 25-mL or 50-mL pycnometer (specific gravity bottle).

-

An analytical balance with a precision of ±0.0001 g.

-

A constant temperature water bath.

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (Wp).

-

Fill the pycnometer with freshly boiled and cooled distilled water and place it in the constant temperature bath at 25 °C until it reaches thermal equilibrium.

-

Adjust the water level to the mark, dry the outside of the pycnometer, and weigh it (Wpw).

-

Empty and dry the pycnometer. Fill it with this compound and repeat step 3 to obtain the weight of the pycnometer filled with the sample (Wps).

-

Calculate the density of this compound using the following formula: Density = [(Wps - Wp) / (Wpw - Wp)] * Density of water at 25 °C

Determination of Refractive Index (Adapted from ASTM D1218)

Principle: This method measures the refractive index of a liquid using a refractometer.[3][13]

Apparatus:

-

An Abbe refractometer or a digital refractometer.

-

A constant temperature bath set to 20 °C.

-

A light source (sodium D line, 589 nm).

Procedure:

-

Calibrate the refractometer using a standard liquid of known refractive index.

-

Ensure the prisms of the refractometer are clean and dry.

-

Apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms and allow the sample to reach thermal equilibrium at 20 °C.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

Read the refractive index from the scale.

Synthesis of Phenylboronic Acid using this compound

Principle: This procedure describes the synthesis of phenylboronic acid from bromobenzene (B47551) via a Grignard reaction followed by reaction with this compound and subsequent hydrolysis.[16][17]

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Dry diethyl ether or tetrahydrofuran (B95107) (THF)

-

Bromobenzene

-

This compound

-

Sulfuric acid (e.g., 10% aqueous solution)

Experimental Workflow:

Figure 2: Experimental workflow for the synthesis of phenylboronic acid.

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of dry diethyl ether or THF. Add a solution of bromobenzene in dry ether/THF dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture until most of the magnesium has reacted.

-

Boronic Ester Formation: Cool the resulting Grignard reagent solution to -78 °C (dry ice/acetone bath). Slowly add a solution of this compound in dry ether/THF dropwise, maintaining the temperature below -70 °C.

-

Hydrolysis and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly pouring it into a stirred mixture of ice and aqueous sulfuric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude phenylboronic acid, which can be further purified by recrystallization.

Safety and Handling

This compound is a highly flammable liquid and vapor.[3][6] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[15][18] It is also moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly closed container in a cool, dry place.[11][15] Protective gloves, safety glasses, and a lab coat should be worn when handling this chemical. In case of contact with skin or eyes, flush with plenty of water.[4][15]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, particularly in the context of drug discovery and development where the construction of complex molecular architectures is paramount. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe and effective use in the laboratory. The provided experimental protocols offer a starting point for the characterization and application of this important compound.

References

- 1. CN104356152A - Method for producing high-purity this compound through system external circulation reaction dehydration - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. store.astm.org [store.astm.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. matestlabs.com [matestlabs.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. kashanu.ac.ir [kashanu.ac.ir]

- 11. kashanu.ac.ir [kashanu.ac.ir]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 17. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 18. store.astm.org [store.astm.org]

An In-depth Technical Guide on the Safe Handling of Triisopropyl Borate

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data for triisopropyl borate (B1201080), a common reagent in organic synthesis. The information is compiled from various safety data sheets (SDS) to ensure a complete and detailed reference.

Core Substance Information

-

Chemical Name: Triisopropyl borate

-

Synonyms: Boric acid triisopropyl ester, Isopropyl borate, Triisopropoxyborane[1][2]

-

CAS Number: 5419-55-6[2]

-

Molecular Formula: C₉H₂₁BO₃[3]

Physical and Chemical Properties

This compound is a colorless, flammable liquid.[4][5] It is less dense than water and insoluble in it.[4] The vapors of this compound are heavier than air.[4] It is miscible with several organic solvents, including ether, ethanol, isopropanol, and benzene.[6][7][8]

| Property | Value | Source |

| Appearance | Colorless liquid | [2][4] |

| Odor | Acrid | [2] |

| Boiling Point | 139-141 °C | [5][8] |

| Melting Point | -59 °C | [2][8] |

| Flash Point | 10 °C - 17 °C | [2][5] |

| Density | 0.815 g/mL at 25 °C | [6][8] |

| Vapor Pressure | 8.6 mmHg | [4] |

| Vapor Density | 6.5 | [2] |

| Solubility | Decomposes in contact with water | [2] |

Toxicological Data

This compound is considered a mild eye irritant.[4][9] In oral lethal-dose studies in rats, it has been shown to cause somnolence, respiratory depression, and diarrhea.[4][9]

| Route of Exposure | Species | Value | Source |

| Oral LD50 | Mouse | 2500 mg/kg | [2][4][9] |

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor.[2][3][6] It can be easily ignited by heat, sparks, or flames, and its vapors may form explosive mixtures with air.[4][10]

-

GHS Hazard Statements: H225 (Highly flammable liquid and vapour), H319 (Causes serious eye irritation)[3][11]

Experimental Protocols

The provided safety data sheets report the results of toxicological and physical hazard assessments but do not detail the specific experimental methodologies used to derive this data (e.g., the exact protocol for LD50 determination or flash point testing). These tests are typically conducted under standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) or ASTM (American Society for Testing and Materials), which are not included in standard SDS documentation.

Safe Handling and Emergency Procedures

Exposure Controls and Personal Protection

To ensure the safe handling of this compound, appropriate personal protective equipment (PPE) should be worn, and work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][12]

| Type of Protection | Recommendation | Source |

| Eye/Face Protection | Wear chemical splash goggles or a face shield. | [1][6] |

| Skin Protection | Wear appropriate protective gloves (e.g., neoprene or nitrile rubber) and clothing to prevent skin exposure. | [1][12] |

| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1] |

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [1][2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. | [1][2] |

Fire-Fighting Measures

Due to its high flammability, specific precautions must be taken in the event of a fire involving this compound.

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2] Water mist can be used to cool closed containers.[2]

-

Unsuitable Extinguishing Media: No information available.[2]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2][4] Containers may explode when heated.[2][4] Hazardous decomposition products include carbon oxides and oxides of boron.[2]

Handling and Storage

-

Handling: Wash thoroughly after handling.[1] Use spark-proof tools and explosion-proof equipment.[1] Avoid contact with eyes, skin, and clothing.[1] Keep away from heat, sparks, and flame.[1]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep under a nitrogen blanket.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the logical flow of safety considerations when working with this compound, from initial hazard assessment to appropriate response in case of an incident.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. chemdmart.com [chemdmart.com]

- 4. This compound | C9H21BO3 | CID 21531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | JSC Aviabor [jsc-aviabor.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. jsc-aviabor.com [jsc-aviabor.com]

- 12. gelest.com [gelest.com]

Triisopropyl Borate: A Comprehensive Technical Guide to its Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of triisopropyl borate (B1201080), a versatile reagent in organic synthesis. It covers its various synonyms and alternative names, detailed physical and chemical properties, and key applications, with a focus on its role in catalysis and the formation of carbon-boron bonds. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature and Identification

Triisopropyl borate is known by a variety of names in chemical literature and commerce. A clear understanding of these synonyms is crucial for accurate identification and sourcing. The systematic IUPAC name for this compound is tripropan-2-yl borate .[1][2]

Below is a hierarchical representation of the various names and identifiers associated with this compound.

Caption: Hierarchy of names for this compound.

Other less common synonyms and identifiers include: TIPB, Isop, Triisoproyl borate, BORON ISOPROPOXIDE, Triisopropyl borat, TRIISOPROPOXYBORANE, and Boric acid, (H3BO3), triisopropyl ester.[3]

Physicochemical Properties

This compound is a clear, colorless liquid.[3] It is highly flammable and sensitive to moisture. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C9H21BO3 | [3] |

| Molecular Weight | 188.07 g/mol | [3][4] |

| CAS Number | 5419-55-6 | [1][3] |

| Boiling Point | 139-141 °C (lit.) | [3][4] |

| Melting Point | -59 °C | |

| Density | 0.815 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.376 (lit.) | [3][4] |

| Vapor Pressure | 8.6 mmHg | [1] |

| Flash Point | 82 °F (28 °C) | [1] |

| Solubility | Miscible with ether, ethanol, isopropanol, and benzene. Insoluble in water. | [3][5] |

Key Applications in Organic Synthesis

This compound is a versatile reagent with numerous applications in organic synthesis, primarily as a precursor to boronic acids and esters for Suzuki-Miyaura cross-coupling reactions and as a mild Lewis acid catalyst.

Precursor for Boronic Acids and Esters in Suzuki-Miyaura Coupling

One of the most significant applications of this compound is in the synthesis of boronic acids and their derivatives, which are crucial partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[3][6] The general workflow involves the reaction of an organolithium or Grignard reagent with this compound to form a boronate ester, which is then hydrolyzed to the corresponding boronic acid.

Caption: Workflow for Suzuki-Miyaura coupling.

This protocol describes the preparation of 3-pyridylboronic acid from 3-bromopyridine (B30812) using this compound.

Materials:

-

3-Bromopyridine

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Syringe pump

Procedure:

-

A 1-L, 3-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet is charged with toluene (320 mL), THF (80 mL), this compound (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).

-

The mixture is cooled to -40 °C using a dry ice/acetone bath.

-

n-Butyllithium solution (2.5 M in hexanes, 96 mL, 240 mmol) is added dropwise via a syringe pump over 1 hour, maintaining the temperature at -40 °C.

-

The reaction mixture is stirred for an additional 30 minutes at -40 °C.

-

The reaction is quenched by the slow addition of water.

-

The product, 3-pyridylboronic acid, is isolated by adjusting the pH and performing extractions.

Lewis Acid Catalysis

This compound can function as a mild Lewis acid catalyst in various organic transformations, including esterifications and condensation reactions. Its electron-deficient boron center can activate carbonyl groups, facilitating nucleophilic attack.[7]

This compound is an effective reagent for the condensation of aldehydes with sulfinamides to produce N-sulfinyl imines. In this reaction, it acts as both a Lewis acid to activate the aldehyde and a dehydrating agent to drive the reaction to completion. This method is applicable to a wide range of aldehydes, including sterically hindered ones.

Caption: Role of this compound in imine synthesis.

This protocol provides a general method for the synthesis of N-sulfinyl imines from aldehydes and tert-butanesulfinamide using this compound.

Materials:

-

Aldehyde

-

tert-Butanesulfinamide

-

This compound

-

Anhydrous solvent (e.g., THF or CH2Cl2)

Procedure:

-

To a solution of the aldehyde (1.0 equiv) in an anhydrous solvent, add tert-butanesulfinamide (1.05 equiv).

-

Add this compound (1.5 equiv) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Safety and Handling

This compound is a highly flammable liquid and vapor.[8] It is also sensitive to moisture and will decompose upon contact with water.[3] It may cause toxic effects if inhaled or absorbed through the skin, and can cause irritation to the skin and eyes.[1] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its numerous synonyms and alternative names necessitate careful identification through its CAS number. The comprehensive data on its physicochemical properties allows for its safe and effective use in various applications. Its primary utility lies in its role as a key precursor for boronic acids in Suzuki-Miyaura cross-coupling reactions and as a mild Lewis acid catalyst for a range of transformations, including the synthesis of N-sulfinyl imines. The detailed experimental protocols provided in this guide offer practical insights for laboratory applications, making this compound an indispensable tool for researchers and professionals in drug development and chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. CN104356152A - Method for producing high-purity this compound through system external circulation reaction dehydration - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Information of Triisopropyl Borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical properties of triisopropyl borate (B1201080), a versatile reagent in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data and experimental context.

Core Structural and Physical Properties

Triisopropyl borate, with the chemical formula C9H21BO3, is a colorless liquid at room temperature.[1][2][3] It is also known by several synonyms, including Boric acid triisopropyl ester, Boron isopropoxide, and Triisopropoxyborane.[1][4] The fundamental structure consists of a central boron atom bonded to three isopropoxy groups.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C9H21BO3 | [2][3][4][5] |

| Molecular Weight | 188.07 g/mol | [1][3][4][6][7] |

| Appearance | Colorless liquid | [1][2][3] |

| Boiling Point | 139-141 °C | [1][8] |

| Melting Point | -59 °C | [9][10] |

| Density | 0.815 g/mL at 25 °C | [1][7][9] |

| Refractive Index (n20/D) | 1.376 | [7][9] |

| Flash Point | 25.5 °C (closed cup) | [10] |

| Vapor Pressure | 76 mmHg at 75 °C | [7][9] |

Spectroscopic Information

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR (90 MHz, CDCl₃): Chemical shifts are observed at approximately δ 4.33 ppm (septet, 3H, CH) and δ 1.12 ppm (d, 18H, CH₃).[6]

-

¹³C NMR (in CDCl₃): Resonances are typically found around δ 64.8 ppm (CH) and δ 24.4 ppm (CH₃).[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound (liquid film) displays characteristic absorption bands. While specific peak assignments require detailed analysis, the spectrum is a key fingerprint for its identification.[2][11]

Experimental Protocols

The synthesis and purification of this compound can be achieved through several methods. Below are detailed protocols for its preparation and a common application.

Synthesis of this compound from Boric Acid and Isopropanol (B130326)

This method involves the direct esterification of boric acid with isopropanol.

Materials:

-

Boric acid

-

Isopropanol (excess)

-

Thionyl chloride (SOCl₂)

-

Nitrogen gas supply

-

Distillation apparatus

Procedure:

-

Suspend boric acid in an excess amount of isopropanol in a round-bottom flask under a nitrogen atmosphere.

-

Slowly add thionyl chloride to the suspension.

-

After the addition is complete, reflux the reaction mixture.

-

Following reflux, set up a distillation apparatus and distill off the excess isopropanol at 80-82 °C under a nitrogen atmosphere.

-

Continue the distillation at 110-120 °C to isolate the this compound product.

-

The final product is a colorless liquid. A reported yield for this method is 93%.[1]

One-Pot Lithiation, Borylation, and Suzuki-Miyaura Coupling

This compound is a key reagent for the in-situ preparation of boronic esters, which are then used in cross-coupling reactions. This protocol describes a one-pot procedure for the synthesis of a biaryl compound.

Materials:

-

Aryl halide (e.g., Aryl bromide)

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Palladium catalyst (e.g., XPhos precatalyst)

-

Aqueous potassium phosphate (B84403) (K₃PO₄)

-

Tetrahydrofuran (THF), Toluene (B28343)

Procedure:

-

Dissolve the aryl bromide in a mixture of THF and toluene in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium to the solution and stir for the appropriate time to achieve lithiation.

-

Add this compound dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours to form the lithium this compound intermediate.

-

To the crude borate solution, add the aqueous K₃PO₄ solution, the palladium catalyst, and the coupling partner (another aryl halide).

-

Heat the reaction mixture (e.g., to 40 °C) and stir for 2 hours or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC-MS).

-

After completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Role in Suzuki-Miyaura Coupling

Caption: Role of this compound in Suzuki-Miyaura coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103204866A - Production method of high purity this compound - Google Patents [patents.google.com]

- 4. This compound CAS 5419-55-6 | 841264 [merckmillipore.com]

- 5. Boric acid (H3BO3), tris(1-methylethyl) ester [webbook.nist.gov]

- 6. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. | Semantic Scholar [semanticscholar.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates – The Buchwald Research Group [chemistry-buchwald.mit.edu]

A Comprehensive Technical Guide to the Solubility of Triisopropyl Borate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of triisopropyl borate (B1201080), a versatile reagent in organic synthesis. Understanding its behavior in various organic solvents is critical for its effective application in drug development and other chemical processes. This document outlines its solubility profile, provides a standard protocol for miscibility determination, and illustrates its role in key chemical reactions.

Core Topic: Solubility of Triisopropyl Borate

This compound, with the chemical formula C9H21BO3, is a colorless liquid widely utilized in organic chemistry.[1] Its efficacy as a reagent, particularly in cross-coupling reactions and as a precursor to boronic acids, is significantly influenced by its solubility in the reaction medium.[2]

Data Presentation: Solubility in Common Organic Solvents

Quantitative solubility data for this compound in many common organic solvents is not extensively reported in the literature. This is primarily because this compound is miscible with a wide range of non-polar and polar aprotic and protic organic solvents, meaning it is soluble in all proportions. The term "miscible" indicates that a homogeneous solution is formed regardless of the concentration of this compound.[2][3][4][5][6][7]

The following table summarizes the reported solubility behavior of this compound in several organic solvents.

| Solvent | Chemical Formula | Type | Reported Solubility |

| Diethyl Ether | (C2H5)2O | Ether | Miscible[2][3][4][5][6][7] |

| Ethanol | C2H5OH | Alcohol (Protic) | Miscible[2][3][4][5][6][7] |

| Isopropanol | (CH3)2CHOH | Alcohol (Protic) | Miscible[2][3][4][5][6][7] |

| Benzene | C6H6 | Aromatic | Miscible[2][3][4][5][6][7] |

| Acetone | (CH3)2CO | Ketone | Soluble |

Note: While "soluble" is reported for acetone, given its miscibility with other polar organic solvents, it is highly likely to be miscible as well.

This compound is noted to decompose in water.[3][5]

Experimental Protocols

Determining Miscibility of this compound in an Organic Solvent

Objective: To visually determine if this compound is miscible in a given organic solvent.

Materials:

-

This compound (anhydrous)

-

Test solvent (anhydrous)

-

Two clean, dry graduated cylinders or volumetric flasks

-

A clean, dry beaker or flask for mixing

-

Stirring rod or magnetic stirrer

Procedure:

-

Preparation: Ensure all glassware is scrupulously dry to prevent hydrolysis of the this compound. Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Initial Observation: In a graduated cylinder, measure a specific volume of the test solvent (e.g., 10 mL). In a separate graduated cylinder, measure an equal volume of this compound.

-

Mixing: Transfer the solvent to the mixing beaker. Slowly add the this compound to the solvent while gently stirring.

-

Observation for Immiscibility: Observe the mixture. If two distinct layers form, the liquids are immiscible. The liquid with the lower density will form the upper layer.

-

Observation for Miscibility: If the liquids mix to form a single, clear, and homogeneous phase, they are miscible.[8]

-

Confirmation at Various Proportions: To confirm complete miscibility, the experiment can be repeated with different volume ratios of this compound to the solvent (e.g., 1:3 and 3:1). The absence of phase separation at all tested proportions confirms miscibility.

Mandatory Visualizations

Reaction Pathways Involving this compound

This compound is a key reagent in several important organic synthesis reactions. The following diagrams illustrate its role in the formation of boronic acids via Grignard reagents and in the Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound | C9H21BO3 | CID 21531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 5419-55-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 5419-55-6 [m.chemicalbook.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 5419-55-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Miscibility - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Moisture Sensitivity and Handling of Triisopropyl Borate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, moisture sensitivity, and appropriate handling procedures for triisopropyl borate (B1201080). The information contained herein is intended to support laboratory safety and ensure the integrity of experimental protocols involving this versatile reagent.

Introduction

Triisopropyl borate (CAS 5419-55-6), also known as triisopropoxyborane, is a colorless liquid widely utilized in organic synthesis. It serves as a key reagent in various reactions, including the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds, and as a precursor for the synthesis of boronic acids and esters.[1][2] Furthermore, it functions as a Lewis acid catalyst in esterification and condensation reactions.[3] Its utility is, however, intrinsically linked to its high sensitivity to moisture, which necessitates specific handling and storage protocols to prevent its degradation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling and for understanding its behavior in various experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₉H₂₁BO₃ | [4] |

| Molecular Weight | 188.07 g/mol | [4] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Acrid, Alcohol-like | [6][7] |

| Boiling Point | 139-141 °C | [4][8] |

| Melting Point | -59 °C | [8] |

| Flash Point | 17 °C (62.6 °F) | [6][9] |

| Density | 0.815 g/mL at 25 °C | [4][8] |

| Vapor Pressure | 76 mmHg at 75 °C | [9][10] |

| Solubility | Miscible with ether, ethanol, isopropanol (B130326), and benzene. Decomposes in water. | [1][8] |

Moisture Sensitivity and Hydrolysis

This compound is extremely sensitive to moisture and readily undergoes hydrolysis upon contact with water, including atmospheric moisture.[11][12][13] This reaction leads to the formation of boric acid and isopropanol, rendering the reagent inactive for its intended synthetic purposes.

Hydrolysis Reaction Mechanism

The hydrolysis of trialkyl borates proceeds via a nucleophilic attack of a water molecule on the electron-deficient boron atom. The lone pair of electrons on the oxygen atom of water attacks the empty p-orbital of the boron atom. This is followed by a series of steps where the isopropoxy groups are sequentially replaced by hydroxyl groups, ultimately yielding boric acid and three molecules of isopropanol.[1][11] The overall reaction is as follows:

B(OCH(CH₃)₂)₃ + 3H₂O → B(OH)₃ + 3CH₃CH(OH)CH₃

The process is autocatalytic as the isopropanol produced can participate in the reaction. The hydrolysis is generally rapid, with studies on other simple alkyl borates showing complete hydrolysis in minutes to hours.[14] For instance, methyl borate hydrolyzes in less than a minute, while n-propyl borate takes approximately 80 minutes for complete hydrolysis.[14] It is expected that this compound will exhibit similar rapid hydrolysis kinetics.

Handling and Storage Protocols

Due to its high moisture sensitivity, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques.[15]

General Handling

-

Inert Atmosphere: All transfers and manipulations of this compound should be performed in a glove box or using Schlenk line techniques.[4]

-

Anhydrous Glassware: All glassware must be thoroughly dried before use, typically by oven-drying at >120 °C for several hours and cooling under a stream of inert gas.[4]

-

Anhydrous Solvents: Any solvents used with this compound must be rigorously dried and deoxygenated.

-

Syringe and Cannula Transfers: For transfers, use gas-tight syringes or a double-tipped needle (cannula) under a positive pressure of inert gas.[4]

Storage

This compound should be stored in a tightly sealed container, under a blanket of inert gas such as nitrogen. The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials like strong oxidizing agents.[10]

Experimental Protocols

Protocol for Quantifying Water Content using Karl Fischer Titration

This protocol outlines a method for determining the water content in a sample of this compound. Due to the reactivity of borate esters with the iodine in Karl Fischer reagents, a direct titration is not feasible.[16] Therefore, a method involving a drying oven is recommended.

Materials:

-

Karl Fischer titrator with a drying oven accessory

-

Gas-tight syringe and needle

-

Anhydrous methanol (B129727) or other suitable solvent

-

Septum-sealed vials

-

This compound sample

Procedure:

-